Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H18FN3O3 . It is a derivative of piperazine, a class of compounds that have a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula C14H18FN3O3 . The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .Scientific Research Applications
Antimicrobial and Antifungal Applications
Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate demonstrates potential in the field of antimicrobial and antifungal research. Compounds derived from it have shown promising antimicrobial activity against various microorganisms. For instance, derivatives containing 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and other nuclei have exhibited good to moderate antimicrobial activities (Başoğlu et al., 2013). Additionally, the creation of novel analogues of azole class antifungals, starting from this compound, has led to promising antimicrobial, antioxidant, and enzyme inhibitory potentials (Mermer et al., 2018).
Antitumor Activity
Research into the antitumor potential of derivatives of this compound has been promising. Novel 1,2,4-triazole Schiff bases containing this compound group were synthesized, showing significant inhibitory activity against CDC25B, a protein implicated in cancer progression (Ding et al., 2016).
Molecular Synthesis and Drug Design
This compound has been a starting point for the synthesis of various molecular derivatives, contributing to drug design research. For example, the synthesis of 2- and 3-substituted-3-phenylpropyl analogs for evaluating their affinity to dopamine and serotonin transporters shows the versatility of this compound in molecular modification and drug design studies (Hsin et al., 2008).
Structural Characterization and Material Science
This compound also plays a role in structural characterization and material science. The synthesis and characterization of certain derivatives have been important in understanding the molecular and crystal structures of these compounds, which is essential for material science applications (Sapnakumari et al., 2014).
Antibacterial Research
Further, the compound's derivatives have been used in synthesizing new quinolone analogs with antibacterial properties, highlighting its potential in developing new antibacterial drugs (Ziegler et al., 1990).
Future Directions
Properties
IUPAC Name |
ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c1-2-19-13(18)17-7-5-16(6-8-17)12-4-3-10(15)9-11(12)14/h3-4,9H,2,5-8,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTHXFOPWIXRNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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